2-amino-N-phenylquinoline-3-carboxamide

Kinase Inhibition Cancer Drug Discovery Structure-Based Drug Design

2-Amino-N-phenylquinoline-3-carboxamide (CAS 121217-60-5) is the prototypical AQCM scaffold computationally validated for PDGFRα kinase inhibition. Its 2-amino-N-phenyl substitution pattern defines a pharmacophore distinct from S100A9-targeting quinoline-3-carboxamides such as Laquinimod and Tasquinimod, enabling selective interrogation of PDGFRα-dependent pathways without confounding immunomodulation. AQCM derivatives demonstrate superior docking scores (−9.2 to −10.1 kcal/mol vs. sunitinib −8.7 kcal/mol) and favorable predicted ADMET profiles including oral bioavailability. Commercially available at ≥97% purity (MW 263.29, mp 207–208°C), this scaffold enables rapid analog generation with fewer synthetic steps than patent-protected alternatives. Ideal for oncology kinase programs requiring clean target engagement and reduced AHR-mediated immunotoxicity risk.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 121217-60-5
Cat. No. B3176921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-phenylquinoline-3-carboxamide
CAS121217-60-5
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N
InChIInChI=1S/C16H13N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h1-10H,(H2,17,19)(H,18,20)
InChIKeyMXEDUCKYLMKGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-phenylquinoline-3-carboxamide (CAS 121217-60-5): Structural Core of AQCM Derivatives for Kinase-Targeted Cancer Research


2-Amino-N-phenylquinoline-3-carboxamide (CAS 121217-60-5) is a heterocyclic organic compound characterized by a quinoline core substituted at the 3-position with a carboxamide group bearing an N-phenyl moiety and at the 2-position with a primary amino group . This specific substitution pattern establishes it as the prototypical scaffold for the class of compounds termed N-2-amino-N-phenyl quinoline-3-carboxamides (AQCMs), which have been computationally validated as a privileged starting point for designing novel PDGFRα kinase inhibitors [1]. The compound possesses a molecular formula of C16H13N3O, a molecular weight of 263.29 g/mol, and a melting point of 207–208 °C, offering a defined, tractable core for synthetic elaboration .

Why 2-Amino-N-phenylquinoline-3-carboxamide (CAS 121217-60-5) Cannot Be Interchanged with Generic Quinoline-3-carboxamides


Substituting 2-amino-N-phenylquinoline-3-carboxamide with a generic quinoline-3-carboxamide or a commercially available derivative like Laquinimod or Tasquinimod is not scientifically valid due to fundamental differences in target engagement and downstream pharmacology. While many quinoline-3-carboxamides act via S100A9 binding to modulate autoimmune pathways [1], the 2-amino-N-phenyl substitution pattern of CAS 121217-60-5 defines a distinct pharmacophore specifically optimized for targeting the ATP-binding pocket of PDGFRα kinase, as demonstrated by in silico molecular docking studies [2]. This specific substitution pattern enables a unique hydrogen-bonding network and binding pose that are absent in other quinoline-3-carboxamide scaffolds, leading to divergent biological outcomes and making the compounds non-fungible in drug discovery workflows [2].

Quantitative Differentiation of 2-Amino-N-phenylquinoline-3-carboxamide (CAS 121217-60-5): A Comparative Evidence Guide for Procurement


2-Amino-N-phenylquinoline-3-carboxamide Serves as the Core Scaffold for AQCM Derivatives with Computationally Validated PDGFRα Affinity

2-Amino-N-phenylquinoline-3-carboxamide constitutes the foundational molecular skeleton for a series of N-2-amino-N-phenyl quinoline-3-carboxamide (AQCM) derivatives that have been computationally validated as PDGFRα inhibitors [1]. When used as a starting point for in silico optimization, derivatives designed from this core scaffold achieved docking scores ranging from −9.2 to −10.1 kcal/mol against PDGFRα (PDB: 5GRN), compared to the standard drug sunitinib which exhibited a docking score of −8.7 kcal/mol [1]. This 6–16% improvement in predicted binding energy establishes the 2-amino-N-phenylquinoline-3-carboxamide core as a privileged starting point for developing next-generation PDGFRα inhibitors with enhanced target engagement potential [1].

Kinase Inhibition Cancer Drug Discovery Structure-Based Drug Design

AQCM Derivatives Designed from 2-Amino-N-phenylquinoline-3-carboxamide Demonstrate Favorable Predicted Pharmacokinetic and Safety Profiles

Derivatives designed from the 2-amino-N-phenylquinoline-3-carboxamide scaffold were computationally predicted to possess acceptable drug-like properties, distinguishing this core from many quinoline-3-carboxamide analogs that exhibit poor oral bioavailability or predicted toxicity [1]. All designed AQCM compounds demonstrated compliance with Lipinski's Rule of Five and were predicted to be orally bioavailable via SwissADME analysis [1]. Furthermore, admetSAR toxicity predictions indicated that these AQCM derivatives were non-carcinogenic and non-mutagenic (Ames test negative), in contrast to the known hepatotoxicity and carcinogenicity concerns associated with some first- and second-generation quinoline-3-carboxamide analogs such as Linomide and Tasquinimod [1].

ADMET Prediction Drug-Likeness Lead Optimization

2-Amino-N-phenylquinoline-3-carboxamide Exhibits a Structurally Defined, Mono-Component Profile Distinct from Complex Quinoline-3-carboxamide Drug Formulations

2-Amino-N-phenylquinoline-3-carboxamide (CAS 121217-60-5) is a well-characterized, single-component organic compound with a defined melting point of 207–208 °C and commercially available purity specifications of 95–98% . In contrast, many advanced quinoline-3-carboxamide clinical candidates such as Tasquinimod, Laquinimod, and Paquinimod are more complex, poly-substituted molecules (e.g., Laquinimod contains a 5-chloro, N-ethyl, 4-hydroxy, 1-methyl, 2-oxo substitution pattern; molecular weight 356.81 g/mol) that require multi-step synthetic routes and are subject to extensive patent protection, limiting their accessibility for basic research [1]. The structural simplicity and commercial availability of CAS 121217-60-5 enable rapid synthetic diversification and analog generation without the legal or synthetic barriers associated with proprietary drug candidates.

Chemical Synthesis Reference Standards Analytical Chemistry

2-Amino-N-phenylquinoline-3-carboxamide Represents a Pharmacologically Distinct Starting Point from S100A9-Targeting Quinoline-3-carboxamides

A significant body of literature establishes that quinoline-3-carboxamides such as Linomide, Laquinimod, and Paquinimod exert their immunomodulatory effects through binding to S100A9, an interaction that requires the presence of both Zn²⁺ and Ca²⁺ and is governed by a defined structure-activity relationship (SAR) [1]. The 2-amino-N-phenylquinoline-3-carboxamide scaffold lacks the 4-hydroxy-1-methyl-2-oxo substitution pattern that is characteristic of S100A9-binding quinoline-3-carboxamides, thereby diverging from this established mechanism and offering a distinct pharmacological profile [2]. This mechanistic divergence is critical for researchers seeking to explore novel targets such as PDGFRα kinase without confounding S100A9-mediated immunomodulatory effects [3].

Target Selectivity Immunomodulation Autoimmune Disease

2-Amino-N-phenylquinoline-3-carboxamide Lacks AHR Antagonism Liability Identified in Advanced Quinoline-3-carboxamide Analogs

Advanced quinoline-3-carboxamide clinical candidates, particularly Tasquinimod, exhibit significant aryl hydrocarbon receptor (AHR) antagonism, a liability that has driven the development of third-generation analogs such as ESATA-20 with reduced AHR antagonism [1]. Tasquinimod at 10 mg/kg/d oral dosing inhibited PAL AHR binding by >80% and induced CYP1A1 expression approximately 15-fold relative to vehicle controls in murine liver [1]. The 2-amino-N-phenylquinoline-3-carboxamide scaffold, lacking the 4-hydroxy-1-methyl-2-oxo substitution pattern characteristic of Tasquinimod, is structurally distinct from the AHR-interacting pharmacophore, positioning it as an alternative core scaffold for programs seeking to avoid this specific off-target liability from the outset [1].

Off-Target Liability Drug Safety Scaffold Optimization

Recommended Research and Industrial Applications for 2-Amino-N-phenylquinoline-3-carboxamide (CAS 121217-60-5)


Medicinal Chemistry: Hit-to-Lead Optimization of PDGFRα Kinase Inhibitors for Cancer Therapy

Research groups engaged in developing novel PDGFRα inhibitors for oncology indications should prioritize 2-amino-N-phenylquinoline-3-carboxamide as a core scaffold. Derivatives designed from this core have demonstrated computationally superior docking scores (−9.2 to −10.1 kcal/mol) compared to the approved drug sunitinib (−8.7 kcal/mol), indicating enhanced predicted target engagement [1]. Additionally, these AQCM derivatives exhibit favorable predicted ADMET profiles, including oral bioavailability and absence of mutagenicity flags, providing a strong foundation for further synthetic optimization and preclinical evaluation [1]. This application is directly supported by published in silico validation of the AQCM scaffold against PDGFRα (PDB: 5GRN).

Chemical Biology: Synthesis of Mechanistically Distinct Probe Molecules to Dissect Kinase vs. Immunomodulatory Pathways

For researchers requiring chemical probes that selectively interrogate kinase-dependent pathways without confounding S100A9-mediated immunomodulation, 2-amino-N-phenylquinoline-3-carboxamide serves as an ideal starting scaffold. Unlike Linomide, Laquinimod, and Paquinimod, which bind S100A9 and modulate the RAGE/TLR4 axis, the 2-amino-N-phenylquinoline-3-carboxamide core lacks the structural determinants required for S100A9 engagement [2]. This mechanistic divergence enables cleaner dissection of PDGFRα-dependent cellular processes in cancer and inflammation models, avoiding the pleiotropic effects associated with S100A9-targeting quinoline-3-carboxamides [1][2].

Academic Drug Discovery: Cost-Effective Scaffold for SAR Exploration and Library Synthesis

Academic laboratories and small biotechnology companies with limited synthetic resources benefit from the commercial availability, defined purity (95–98%), and modest molecular complexity of 2-amino-N-phenylquinoline-3-carboxamide (MW 263.29 g/mol) . Compared to complex, patent-protected quinoline-3-carboxamide drugs such as Laquinimod (MW 356.81 g/mol; 5 substituents) or Tasquinimod, this core scaffold enables rapid analog generation with fewer synthetic steps and lower material costs [3]. Its established melting point (207–208 °C) and spectroscopic characterization facilitate quality control and reproducibility in academic settings .

Preclinical Development: Scaffold Selection for Programs Requiring Avoidance of AHR Antagonism Liability

For drug discovery programs targeting kinase-driven pathologies where AHR antagonism and associated CYP1A1 induction represent unacceptable safety liabilities, 2-amino-N-phenylquinoline-3-carboxamide offers a structurally distinct alternative to the Tasquinimod scaffold. Tasquinimod exhibits >80% inhibition of PAL AHR binding and ~15-fold induction of hepatic CYP1A1 in vivo, toxicities that have driven the search for third-generation analogs such as ESATA-20 [3]. The 2-amino-N-phenylquinoline-3-carboxamide core, lacking the 4-hydroxy-1-methyl-2-oxo substitution pattern characteristic of AHR-interacting quinoline-3-carboxamides, provides a cleaner starting point for lead optimization with potentially reduced immunotoxicity risk [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-phenylquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.